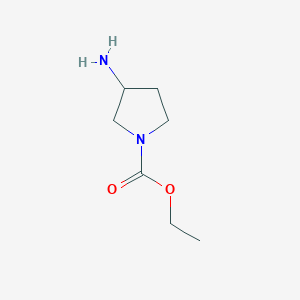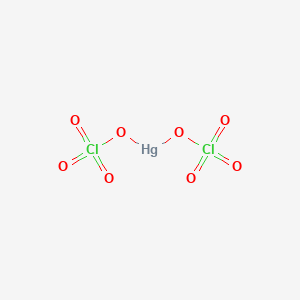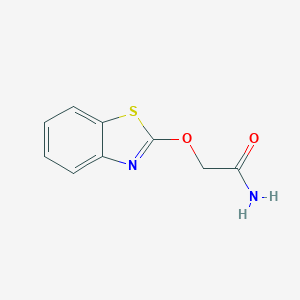
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin II is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin-aldosterone system, which is essential for maintaining cardiovascular homeostasis. Angiotensin II is known for its potent vasoconstrictive properties, which help increase blood pressure by narrowing blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin II can be synthesized using solid-phase peptide synthesis, a method that allows the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with protected amino acids in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of angiotensin II may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter method involves the insertion of the gene encoding angiotensin II into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II primarily undergoes enzymatic reactions in the body. It is formed from angiotensin I through the action of angiotensin-converting enzyme. Angiotensin II can also be further metabolized into smaller peptides, such as angiotensin III and angiotensin IV, through the action of aminopeptidases .
Common Reagents and Conditions: The enzymatic conversion of angiotensin I to angiotensin II requires the presence of angiotensin-converting enzyme, which is found in various tissues, including the lungs and kidneys. The reaction occurs under physiological conditions, typically at body temperature and neutral pH .
Major Products Formed: The primary product of the enzymatic conversion of angiotensin I is angiotensin II. Further metabolism of angiotensin II can lead to the formation of angiotensin III and angiotensin IV, which have their own biological activities .
Scientific Research Applications
Angiotensin II has numerous applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is used to study the mechanisms of blood pressure regulation, vascular function, and the pathophysiology of hypertension and heart failure. Additionally, angiotensin II is employed in research on renal function and fluid balance .
In medicine, angiotensin II is used therapeutically to treat conditions such as septic shock, where it helps to raise blood pressure in critically ill patients. It is also a target for drug development, with angiotensin II receptor blockers being widely used to manage hypertension and heart failure .
Mechanism of Action
Angiotensin II is part of a family of related peptides, including angiotensin I, angiotensin III, and angiotensin IV. Each of these peptides has distinct biological activities and roles within the renin-angiotensin-aldosterone system. For example, angiotensin I is the precursor to angiotensin II and has no significant biological activity on its own. Angiotensin III and angiotensin IV, on the other hand, have roles in blood pressure regulation and cognitive function, respectively .
Compared to other vasoconstrictive peptides, such as endothelin-1, angiotensin II is unique in its dual role in both vasoconstriction and aldosterone secretion. This makes it a critical regulator of both vascular tone and fluid balance .
Comparison with Similar Compounds
- Angiotensin I
- Angiotensin III
- Angiotensin IV
- Endothelin-1
Angiotensin II stands out due to its potent vasoconstrictive properties and its central role in the renin-angiotensin-aldosterone system, making it a key target for therapeutic interventions in cardiovascular diseases .
Properties
CAS No. |
107803-13-4 |
|---|---|
Molecular Formula |
C12H10N3O2+ |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium |
InChI |
InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1 |
InChI Key |
ULQVAUFDNBNSBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N |
Canonical SMILES |
C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O |
Synonyms |
DPEM N-(beta-(4-diazophenyl)ethyl)maleimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)





![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)






